
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H16ClF3N2OS and its molecular weight is 400.84. The purity is usually 95%.
BenchChem offers high-quality (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Potential
The compound has been investigated for its potential in anticancer and antimicrobial applications. A study synthesized heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, to evaluate their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). The compound displayed significant potency, alongside in vitro antibacterial and antifungal activities, suggesting its potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Molecular Docking and Antimicrobial Activity
Another research focused on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a related compound. The study used Density Functional Theory (DFT) analysis and demonstrated that the compound possesses significant antibacterial and antifungal effects, supported by docking simulation outcomes (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Production of Chiral Intermediates
Additionally, the compound's chiral intermediate, significant in the synthesis of anti-allergic drugs like Betahistine, was produced using carbonyl reductase-producing microorganisms, illustrating the importance of this compound in biotransformation processes and pharmaceutical manufacturing (Ni, Zhou, & Sun, 2012).
Solution Formulation for Poorly Water-Soluble Compounds
Research on developing a precipitation-resistant solution formulation for a poorly water-soluble compound highlights the utility of such compounds in improving in vivo exposure, showcasing its importance in the field of pharmaceutical formulations (Burton et al., 2012).
Eigenschaften
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2OS/c19-14-4-2-1-3-13(14)15-7-8-24(9-10-26-15)17(25)12-5-6-16(23-11-12)18(20,21)22/h1-6,11,15H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRRDIUVSXGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

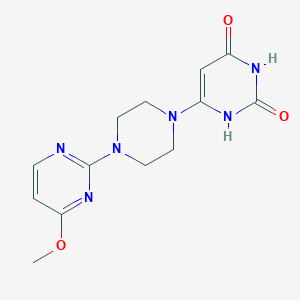
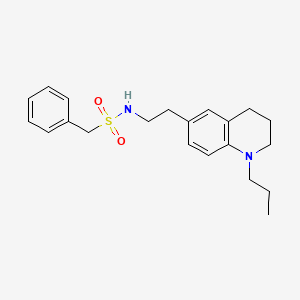
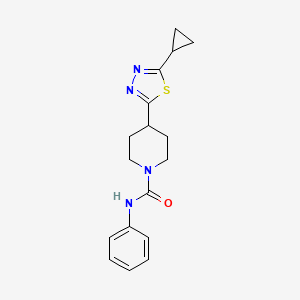
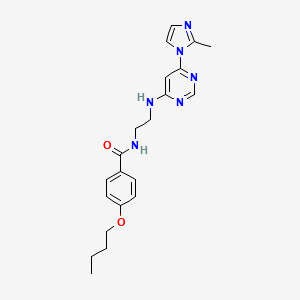
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2834253.png)
![2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2834257.png)
![N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2834258.png)
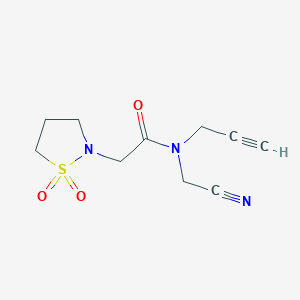
![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2834260.png)
![(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B2834262.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2834263.png)
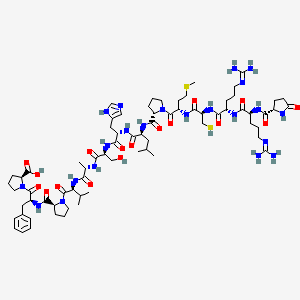
![(3-Fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834265.png)
![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)